Protein Kinase C (660-673)

Description

BenchChem offers high-quality Protein Kinase C (660-673) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Protein Kinase C (660-673) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

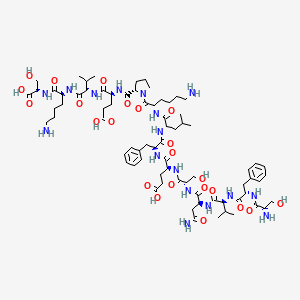

C74H115N17O23 |

|---|---|

Molecular Weight |

1610.8 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C74H115N17O23/c1-39(2)32-49(65(104)82-48(23-14-16-30-76)73(112)91-31-17-24-55(91)70(109)80-47(26-28-58(98)99)64(103)89-59(40(3)4)71(110)81-45(22-13-15-29-75)62(101)88-54(38-94)74(113)114)84-66(105)50(33-42-18-9-7-10-19-42)85-63(102)46(25-27-57(96)97)79-69(108)53(37-93)87-67(106)52(35-56(78)95)86-72(111)60(41(5)6)90-68(107)51(83-61(100)44(77)36-92)34-43-20-11-8-12-21-43/h7-12,18-21,39-41,44-55,59-60,92-94H,13-17,22-38,75-77H2,1-6H3,(H2,78,95)(H,79,108)(H,80,109)(H,81,110)(H,82,104)(H,83,100)(H,84,105)(H,85,102)(H,86,111)(H,87,106)(H,88,101)(H,89,103)(H,90,107)(H,96,97)(H,98,99)(H,113,114)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,59-,60-/m0/s1 |

InChI Key |

YOALQWQVCOYRCV-HZGQFMEGSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Function of the Protein Kinase C beta II V5 Region

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) is a family of serine/threonine kinases that play pivotal roles in a myriad of cellular signaling pathways, regulating processes such as cell growth, differentiation, apoptosis, and immune responses. The PKC family is divided into three subfamilies: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). Protein Kinase C beta II (PKCβII), a member of the cPKC subfamily, is activated by calcium, diacylglycerol (DAG), and phospholipids.

All PKC isoforms share a common structure consisting of a regulatory N-terminal region and a catalytic C-terminal region, interspersed with conserved (C1-C4) and variable (V1-V5) domains. The V5 region, located at the C-terminus, is of particular interest as it is the only region of difference between the two splice variants of the PKCβ gene, PKCβI and PKCβII. This variation in the V5 region confers isoform-specific functions, including distinct subcellular localization and protein-protein interactions, making it a critical determinant of their unique biological roles.

This technical guide provides a comprehensive overview of the function of the PKCβII V5 region, detailing its role in signaling pathways, its interactions with other proteins, and its impact on cellular processes. The guide also includes detailed experimental protocols for studying the V5 region and quantitative data to support the described functions.

Core Functions of the PKCβII V5 Region

The V5 region of PKCβII is a multifunctional domain that is crucial for its specific biological activities. Its primary functions include:

-

Isoform-Specific Localization: The V5 region dictates the unique subcellular localization of PKCβII. Upon activation, PKCβII translocates to specific intracellular compartments, a process governed by the protein-protein and protein-lipid interactions mediated by its V5 domain.

-

Protein-Protein Interactions: The V5 region serves as a docking site for various interacting proteins, most notably the Receptor for Activated C Kinase 1 (RACK1). This interaction is essential for anchoring PKCβII to specific subcellular locations, thereby ensuring the phosphorylation of appropriate substrates.

-

Regulation of Catalytic Activity: The V5 region is involved in the autoinhibition of PKCβII in its inactive state. It also contains phosphorylation sites that are critical for the maturation and catalytic competence of the enzyme.

The PKCβII V5 Region in Signaling Pathways

The unique functions conferred by the V5 region allow PKCβII to participate in specific signaling cascades.

B-Cell Receptor (BCR) Signaling

PKCβII is a key component of the BCR signaling pathway, which is essential for B-cell activation, proliferation, and differentiation. The V5 region-mediated interaction with RACK1 is thought to be important for the recruitment of PKCβII to the BCR signalosome. Within this complex, PKCβII phosphorylates downstream targets, including CARMA1, leading to the activation of the NF-κB pathway.[1] Additionally, PKCβII can exert negative feedback on the BCR signaling pathway by phosphorylating and inhibiting Bruton's tyrosine kinase (Btk).[2]

DOT script for BCR Signaling Pathway

Insulin Signaling

PKCβII has a complex and context-dependent role in insulin signaling. In some cell types, it is involved in the downstream signaling cascade following insulin receptor activation, contributing to processes like glucose transport and cell growth.[3] However, in other contexts, PKCβII can have an inhibitory effect on insulin signaling. The V5 region likely plays a role in mediating the specific protein-protein interactions that determine the outcome of PKCβII activation in the context of insulin signaling.[1]

Quantitative Data on PKCβII V5 Region Function

While extensive qualitative data exists, precise quantitative data for the human PKCβII V5 region remains an active area of research. The following tables summarize the currently available quantitative and semi-quantitative information.

| Interaction | Method | Affinity/Stoichiometry | Reference |

| PKCβII V5 - RACK1 | In vitro binding assays | RACK1-binding affinity of PKCβII is five times greater than that of PKCβI.[4] | [4] |

| PKCβII V5 peptide - RACK1 | Peptide inhibition assay | The βIIV5-3 peptide (amino acids 645-650) selectively inhibits PKCβII translocation.[5][6] | [5][6] |

| PKCβII - Substrate (CREBtide) | Kinase Assay | Specific Activity: ~420-960 nmol/min/mg | |

| PKCβ - Substrate (MBP3-14) | Kinase Assay | Km decreased with MBP3-14[K->R] modification.[7] | [7] |

| Parameter | Observation | Reference |

| PKCβII V5-mediated Translocation | The βIIV5-3 peptide selectively inhibits phorbol 12-myristate 13-acetate (PMA)-induced translocation of PKCβII.[5][6] | [5][6] |

| Effect of V5 on Downstream Signaling | Overexpression of PKCβII leads to elevated β-catenin levels, suggesting activation of the Wnt/APC/β-catenin pathway.[8] | [8] |

| Regulation of Downstream Kinase Activity | PKCβ down-modulates Btk in a kinase activity-dependent manner.[2] | [2] |

| Effect on Gene Expression (indirect evidence) | Syk/Btk-mediated PKCβI regulation is involved in transcriptional activation of the IL-2 and tumor necrosis factor alpha genes.[9] Overexpression of PKCβII is associated with changes in gene expression related to cell proliferation.[10] | [9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of the PKCβII V5 region.

Co-Immunoprecipitation of PKCβII and RACK1

This protocol is designed to isolate and detect the interaction between endogenous or overexpressed PKCβII and its binding partner RACK1 from cell lysates.

DOT script for Co-Immunoprecipitation Workflow

Materials:

-

Cell culture reagents

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors

-

Protein A/G magnetic beads or agarose beads

-

Primary antibody: anti-PKCβII antibody

-

Isotype control IgG

-

Wash buffer (e.g., lysis buffer without SDS or a Tris-based buffer with lower detergent concentration)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

SDS-PAGE and Western blotting reagents

-

Secondary antibody: anti-RACK1 antibody

Procedure:

-

Cell Culture and Lysis: Culture cells to 80-90% confluency. Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the anti-PKCβII antibody or isotype control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer to remove unbound proteins.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-RACK1 antibody to detect the co-immunoprecipitated RACK1.

In Vitro Kinase Assay for PKCβII

This protocol measures the kinase activity of purified or immunoprecipitated PKCβII by quantifying the phosphorylation of a specific substrate.

Materials:

-

Purified active PKCβII or immunoprecipitated PKCβII

-

PKC substrate (e.g., CREBtide or a specific peptide substrate for PKCβ)

-

Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mg/ml phosphatidylserine, 50 µg/ml diacylglycerol)

-

[γ-³²P]ATP

-

ATP solution

-

Phosphocellulose paper (P81)

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and fluid

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, PKCβII enzyme, and substrate.

-

Initiate Reaction: Start the reaction by adding a mixture of [γ-³²P]ATP and cold ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Stop Reaction and Spot: Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

-

Data Analysis: Calculate the specific activity of the enzyme (e.g., in pmol of phosphate transferred per minute per mg of enzyme).

Conclusion

The V5 region of PKCβII is a critical determinant of its isoform-specific functions. Through its unique sequence, this domain directs the subcellular localization of the enzyme, mediates crucial protein-protein interactions, and contributes to the regulation of its catalytic activity. The involvement of the PKCβII V5 region in key signaling pathways, such as BCR and insulin signaling, highlights its importance in cellular physiology and its potential as a therapeutic target in various diseases. Further research, particularly focused on obtaining more precise quantitative data on its interactions and enzymatic kinetics, will be instrumental in fully elucidating the intricate roles of the PKCβII V5 region and in the development of novel therapeutic strategies.

References

- 1. uniprot.org [uniprot.org]

- 2. PKCβ modulates antigen receptor signaling via regulation of Btk membrane localization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein kinase C beta (PKC beta): normal functions and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational analysis in solution of protein kinase C betaII V5-1 peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding specificity for RACK1 resides in the V5 region of beta II protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding specificity for RACK1 resides in the V5 region of beta II protein kinase C. | Semantic Scholar [semanticscholar.org]

- 7. Substrate-dependent activation requirements and kinetic properties of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overexpression of Protein Kinase C βII Induces Colonic Hyperproliferation and Increased Sensitivity to Colon Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of protein kinase CbetaI by two protein-tyrosine kinases, Btk and Syk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protein Kinase C at the Crossroad of Mutations, Cancer, Targeted Therapy and Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Protein Kinase C βII (660-673) Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Protein Kinase C βII (PKCβII) (660-673) peptide, a key region involved in the specific protein-protein interactions of this important signaling molecule. This document details its sequence, properties, and role in cellular signaling, and provides generalized experimental protocols for its study.

Peptide Sequence and Physicochemical Properties

The Protein Kinase C βII (660-673) peptide is a 14-amino acid sequence derived from the C-terminal V5 region of the PKCβII isozyme. This region is critical for the specific interactions and functions of PKCβII.

Table 1: Peptide Sequence and Basic Properties

| Property | Value |

| Sequence | NH2-Ser-Phe-Val-Asn-Ser-Glu-Phe-Leu-Lys-Pro-Glu-Val-Lys-Ser-OH |

| One-Letter Code | SFVNSEFLKPEVKS |

| Molecular Formula | C74H115N17O23 |

| Molecular Weight | 1610.81 Da |

| Source Protein | Protein Kinase C βII (PRKCB2) |

| Location | Amino acids 660-673 of the C-terminal V5 domain. |

| Known Function | RACK1 (Receptor for Activated C-Kinase 1) binding site.[1] |

Core Function: Interaction with RACK1

The primary and most well-characterized function of the PKCβII (660-673) peptide sequence is its role in mediating the specific binding of PKCβII to the scaffolding protein RACK1. RACK1 is a highly conserved protein that acts as an anchor for activated PKC, localizing the kinase to specific subcellular compartments and facilitating its interaction with substrates and downstream effectors.

The V5 region of PKCβII, which encompasses the (660-673) sequence, is a key determinant of its higher affinity for RACK1 compared to the closely related PKCβI isoform. Studies have shown that the RACK1-binding affinity of PKCβII is approximately five times greater than that of PKCβI, and the V5-1 region, which includes residues 660-673, exhibits the highest affinity for RACK1.[2] This specific interaction is crucial for the distinct signaling roles of PKCβII.

Role in Signaling Pathways

The binding of the PKCβII (660-673) region to RACK1 is a critical event that initiates several downstream signaling cascades. By anchoring activated PKCβII, RACK1 facilitates the phosphorylation of specific substrates, leading to diverse cellular responses.

Modulation of the JNK Signaling Pathway

One of the key pathways influenced by the PKCβII-RACK1 interaction is the c-Jun N-terminal kinase (JNK) signaling cascade. RACK1 acts as a scaffold, bringing activated PKCβII into proximity with components of the JNK pathway. This allows PKCβII to phosphorylate and modulate the activity of upstream kinases, ultimately leading to the activation of JNK.[3][4][5] Activated JNK, in turn, phosphorylates a variety of transcription factors and other proteins, influencing processes such as apoptosis, inflammation, and cell proliferation.[4][6]

Regulation of Protein Translation

The PKCβII-RACK1 complex also plays a significant role in the regulation of protein synthesis. RACK1 is a component of the 40S ribosomal subunit and can recruit activated PKCβII to the translational machinery.[7][8] This colocalization allows PKCβII to phosphorylate key translation initiation factors, such as eIF4G1, thereby modulating the rate of protein synthesis in response to cellular signals.[9] This provides a direct link between a signaling kinase and the core machinery of gene expression.

Experimental Protocols

Determining the binding affinity and kinetics of the PKCβII (660-673) peptide with RACK1 is crucial for understanding its function and for the development of potential therapeutic modulators. Below are generalized protocols for two common biophysical techniques used for such studies.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[10][11][12]

Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd) for the interaction between the PKCβII (660-673) peptide and RACK1.

Methodology:

-

Immobilization of Ligand:

-

Recombinantly express and purify RACK1 protein (the ligand).

-

Covalently immobilize RACK1 onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry. The immobilization level should be optimized to avoid mass transport limitations.

-

-

Analyte Preparation:

-

Synthesize and purify the PKCβII (660-673) peptide (the analyte).

-

Prepare a series of dilutions of the peptide in a suitable running buffer (e.g., HBS-EP+).

-

-

Binding Measurement:

-

Inject the different concentrations of the peptide over the immobilized RACK1 surface and a reference flow cell.

-

Monitor the change in the refractive index in real-time, which corresponds to the binding and dissociation of the peptide.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate kon, koff, and Kd.

-

Fluorescence Polarization (FP) for Binding Affinity

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[13][14][15]

Objective: To determine the equilibrium dissociation constant (Kd) for the interaction between the PKCβII (660-673) peptide and RACK1.

Methodology:

-

Probe Preparation:

-

Synthesize the PKCβII (660-673) peptide with a fluorescent label (e.g., fluorescein) attached, typically at the N-terminus.

-

-

Binding Reaction:

-

In a multi-well plate, set up a series of reactions containing a fixed concentration of the fluorescently labeled peptide and increasing concentrations of purified RACK1 protein in a suitable binding buffer.

-

-

Measurement:

-

Excite the samples with polarized light and measure the emitted fluorescence in both parallel and perpendicular planes.

-

Calculate the fluorescence polarization for each sample.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization as a function of the RACK1 concentration.

-

Fit the resulting binding curve to a one-site binding model to determine the Kd.

-

Conclusion and Future Directions

The Protein Kinase C βII (660-673) peptide is a critical determinant of the specific interaction between PKCβII and its anchoring protein RACK1. This interaction is fundamental for the proper localization and function of PKCβII in various signaling pathways, including the JNK cascade and the regulation of protein translation. While the qualitative aspects of this interaction are established, a significant gap exists in the quantitative understanding of the binding affinity. Future research should focus on precisely determining the kinetic and thermodynamic parameters of the PKCβII (660-673) peptide's interaction with RACK1. Such data would be invaluable for the rational design of specific inhibitors or mimetics that could modulate PKCβII activity for therapeutic purposes in diseases where this pathway is dysregulated.

References

- 1. Structural Basis of Protein Kinase C Isoform Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational analysis in solution of protein kinase C betaII V5-1 peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Receptor for RACK1 Mediates Activation of JNK by Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RACK1 mediates activation of JNK by protein kinase C [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. PKCbetaII modulates translation independently from mTOR and through RACK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biologie.ens-lyon.fr [biologie.ens-lyon.fr]

- 9. PRKCB protein kinase C beta [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. affiniteinstruments.com [affiniteinstruments.com]

- 12. portlandpress.com [portlandpress.com]

- 13. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The PKCβII (660-673) Fragment: A Technical Guide to its Discovery, Significance, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C βII (PKCβII) is a crucial serine/threonine kinase involved in a myriad of cellular signaling pathways. Its precise spatial and temporal regulation is paramount for normal cellular function, and dysregulation is implicated in various pathologies, including cardiac hypertrophy and cancer. The interaction of PKCβII with its anchoring protein, Receptor for Activated C Kinase 1 (RACK1), is a key event in its activation and translocation to specific subcellular compartments. This technical guide focuses on a specific peptide fragment derived from the V5 domain of PKCβII, encompassing amino acids 660-673. This fragment, also known as the PKCβII V5-1 peptide, has been identified as a critical determinant of the high-affinity interaction between PKCβII and RACK1.[1] Here, we delve into the discovery, significance, and experimental investigation of this pivotal fragment.

Discovery and Significance

The discovery of the PKCβII (660-673) fragment stemmed from research aimed at elucidating the molecular basis for the isoform-specific interactions of PKC isozymes with their respective anchoring proteins. It was observed that while both PKCβI and PKCβII can bind to RACK1, the binding affinity of PKCβII is significantly higher.[1] This enhanced affinity was mapped to the C-terminal V5 domain, which differs between the two β isoforms.

The V5 domain of PKCβII contains putative RACK1 binding motifs, including the sequence spanning amino acids 660-673 (SFVNSEFLKPEVKS).[2] This region, designated as the V5-1 motif, has been shown to exhibit the highest RACK1-binding affinity among the motifs within the V5 domain.[1] The significance of this fragment lies in its ability to act as a selective modulator of the PKCβII-RACK1 interaction. Peptides corresponding to this sequence can competitively inhibit the binding of PKCβII to RACK1, thereby preventing its translocation and subsequent downstream signaling. This makes the PKCβII (660-673) fragment a valuable tool for studying the specific functions of PKCβII and a potential starting point for the development of therapeutic inhibitors.

The PKCβII-RACK1 signaling axis has been implicated in:

-

Cardiac Hypertrophy: Enhanced PKCβII translocation and interaction with RACK1 are associated with cardiac hypertrophy and failure.[3][4] Peptides that inhibit this interaction have been shown to ameliorate hypertrophic responses in cardiac myocytes.[5]

-

Cancer: The RACK1-PKCβII complex plays a role in promoting cancer cell proliferation, migration, and chemoresistance.[6][7][8] In hepatocellular carcinoma, this complex promotes the translation of anti-apoptotic proteins like Survivin and Bcl-2.[6][7]

Quantitative Data

| Parameter | Value/Observation | Significance | Reference |

| Relative Binding Affinity | The RACK1-binding affinity of PKCβII is five times greater than that of PKCβI. | This difference is attributed to the V5 domain, highlighting the importance of the 660-673 region. | [1] |

| PKCβII V5-1 Motif | The V5-1 region (660-673) of PKCβII shows the highest RACK1-binding affinity among the V5 motifs. | Confirms this specific fragment as the primary determinant of the high-affinity interaction. | [1] |

| IC50 of PKC-IN-1 for PKCβII | 7.6 nM | Provides a benchmark for the potency of small molecule inhibitors targeting PKCβII. | [9] |

| IC50 of PKCβ inhibitor 1 for PKCβ2 | 5 nM | Demonstrates the feasibility of developing potent and selective inhibitors for PKCβ isoforms. | [9] |

Signaling Pathways

The interaction between PKCβII and RACK1, mediated by the 660-673 fragment, is a critical node in several signaling pathways.

PKCβII-RACK1 Signaling Pathway

Experimental Protocols

Peptide Synthesis of PKCβII (660-673)

Objective: To synthesize the peptide SFVNSEFLKPEVKS corresponding to the PKCβII (660-673) fragment.

Methodology:

-

Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support resin (e.g., Rink Amide MBHA resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Amino Acid Coupling: Each Fmoc-protected amino acid is sequentially coupled to the growing peptide chain. The coupling reaction is typically mediated by a carbodiimide activating agent such as HBTU/HOBt in the presence of a base like DIEA.

-

Fmoc Deprotection: After each coupling step, the Fmoc protecting group is removed from the N-terminus of the newly added amino acid using a solution of piperidine in DMF.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.

Co-immunoprecipitation of PKCβII and RACK1

Objective: To demonstrate the in vitro or in-cell interaction between PKCβII and RACK1 and the inhibitory effect of the PKCβII (660-673) peptide.

Methodology:

-

Cell Lysis: Cells expressing endogenous or overexpressed PKCβII and RACK1 are lysed in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Pre-clearing: The cell lysate is pre-cleared by incubation with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation:

-

For PKCβII pulldown, the pre-cleared lysate is incubated with an anti-PKCβII antibody overnight at 4°C.

-

For the inhibition assay, the lysate is pre-incubated with the synthesized PKCβII (660-673) peptide or a scrambled control peptide before adding the primary antibody.

-

-

Immune Complex Capture: Protein A/G agarose beads are added to the lysate-antibody mixture and incubated for 1-2 hours at 4°C to capture the immune complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against RACK1 and PKCβII to detect the co-immunoprecipitated proteins.

Co-immunoprecipitation Workflow

PKC Translocation Assay

Objective: To visualize the translocation of PKCβII to specific cellular compartments upon activation and to assess the inhibitory effect of the PKCβII (660-673) peptide.

Methodology:

-

Cell Culture and Treatment: Cells are cultured on coverslips and, if necessary, transfected with a fluorescently tagged PKCβII (e.g., GFP-PKCβII).

-

Peptide Incubation: Cells are pre-incubated with a cell-permeable version of the PKCβII (660-673) peptide (e.g., myristoylated or fused to a cell-penetrating peptide) or a control peptide.

-

PKC Activation: PKC translocation is induced by treating the cells with an activator, such as phorbol 12-myristate 13-acetate (PMA).

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Immunofluorescence Staining: If not using a fluorescently tagged protein, cells are incubated with a primary antibody against PKCβII, followed by a fluorescently labeled secondary antibody. Nuclear and/or membrane stains (e.g., DAPI, Wheat Germ Agglutinin) can be used for co-localization analysis.

-

Microscopy and Image Analysis: The subcellular localization of PKCβII is visualized using fluorescence microscopy (e.g., confocal microscopy). The extent of translocation is quantified by measuring the fluorescence intensity in different cellular compartments.

Conclusion

The PKCβII (660-673) fragment is a key determinant of the high-affinity and specific interaction between PKCβII and its anchoring protein RACK1. Its discovery has provided a valuable tool for dissecting the isoform-specific functions of PKCβII in various physiological and pathological processes. While further studies are needed to quantify the precise binding kinetics and inhibitory potency of this fragment, the existing evidence strongly supports its role as a selective modulator of PKCβII signaling. The experimental protocols outlined in this guide provide a framework for researchers to investigate the PKCβII-RACK1 interaction and to explore the therapeutic potential of targeting this critical signaling nexus.

References

- 1. Conformational analysis in solution of protein kinase C betaII V5-1 peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutagenetix - LabArchives, Your Electronic Lab Notebook [mynotebook.labarchives.com]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Binding specificity for RACK1 resides in the V5 region of beta II protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biologie.ens-lyon.fr [biologie.ens-lyon.fr]

- 7. content-assets.jci.org [content-assets.jci.org]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. medchemexpress.com [medchemexpress.com]

Interaction of Protein Kinase C (660-673) with RACK1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the molecular interaction between the C-terminal region (amino acids 660-673) of Protein Kinase C βII (PKCβII) and the Receptor for Activated C-Kinase 1 (RACK1). This interaction is a critical node in cellular signaling, and understanding its mechanics is pivotal for research and therapeutic development.

Introduction to the PKC-RACK1 Interaction

Protein Kinase C (PKC) comprises a family of serine/threonine kinases that are central to signal transduction, governing a vast array of cellular processes. The specificity of PKC signaling is, in part, achieved through its subcellular localization, which is mediated by anchoring/scaffolding proteins. RACK1, a highly conserved 36 kDa protein, was the first identified Receptor for Activated C-Kinase. It functions as a scaffold protein, binding to activated PKC and recruiting it to specific cellular locations, thereby bringing the kinase in proximity to its substrates.

The interaction between PKC and RACK1 is isoform-specific. RACK1 preferentially binds to the activated conformation of certain PKC isoforms, notably PKCβII. This binding is mediated by distinct regions on both proteins. On PKCβII, the C2 domain and the C-terminal V5 region are crucial for this interaction. Specifically, a peptide sequence within the V5 domain, encompassing amino acids 660-673, has been identified as a key determinant of RACK1 binding affinity. This region is designated as SFVNSEFLKPEVKS in PKCβII.

RACK1 itself is characterized by a seven-bladed β-propeller structure, formed by seven WD40 repeats. This structure provides a versatile platform for multiple protein-protein interactions. The binding of PKC to RACK1 is thought to involve several of the WD repeats, with WD2, WD3, and WD6 being implicated.

The functional consequences of the PKC-RACK1 interaction are significant. By anchoring activated PKC, RACK1 facilitates the phosphorylation of specific substrates, leading to the propagation of downstream signaling cascades. One of the well-characterized pathways influenced by this interaction is the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress, apoptosis, and inflammation.

Quantitative Data on the PKC-RACK1 Interaction

While extensive qualitative data exists for the PKC-RACK1 interaction, precise quantitative biophysical parameters are less commonly reported in the literature. The following tables summarize the available quantitative and semi-quantitative data.

| Parameter | Value | Method | Comments |

| Binding Affinity (K_d) | Not explicitly reported for the 660-673 peptide. | Various (e.g., Peptide arrays, pull-down assays) | The V5-1 region of PKCβII, which includes the 660-673 sequence, demonstrates the highest RACK1-binding affinity among the V5 domain motifs. |

| Relative Affinity | PKCβII has a 5-fold greater binding affinity for RACK1 than PKCβI. | In vitro binding assays | This difference in affinity is attributed to the divergent sequences in their V5 domains. |

| Stoichiometry | Not definitively determined. | - | As a scaffolding protein, RACK1 can potentially bind to PKC in a 1:1 ratio, but can also be part of larger multi-protein complexes. |

Signaling Pathway

The interaction between PKC and RACK1 serves as a crucial link to downstream signaling pathways, most notably the JNK cascade.

A Technical Guide to the PKC Isoform Specificity of the 660-673 Peptide Sequence

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the protein kinase C (PKC) isoform specificity of the peptide sequence corresponding to amino acids 660-673. This peptide is a critical tool for investigating PKC-mediated signaling pathways, particularly those involving isoform-specific protein-protein interactions.

Introduction: The PKC βII (660-673) Peptide

The 660-673 peptide sequence, SFVNSEFLKPEVKS , is derived from the C-terminal V5 region of Protein Kinase C βII (PKCβII), a conventional PKC isoform.[1][2] This region is a result of differential mRNA splicing from the PRKCB gene, which produces both PKCβI and PKCβII isoforms that differ only in their final ~50 amino acids.[2][3] The 660-673 sequence is located within this unique V5 domain of PKCβII and plays a crucial role in mediating the isoform's specific interactions and subcellular localization.[3]

Its primary significance in research lies in its ability to bind to the Receptor for Activated C Kinase 1 (RACK1), a scaffolding protein that anchors activated PKCβII to specific subcellular locations, thereby ensuring substrate specificity.[3][4][5] Peptides corresponding to this sequence are widely used as antagonists to disrupt the PKCβII-RACK1 interaction, making them invaluable tools for dissecting the specific functions of the PKCβII isoform.[1][3]

PKC Isoform Specificity

The 660-673 peptide exhibits a high degree of specificity for the PKCβII isoform . This specificity is conferred by the unique sequence of the V5 domain of PKCβII, which contains distinct binding motifs for RACK1 that are not present in the otherwise highly homologous PKCβI isoform.[3]

Evidence for this specificity includes:

-

Selective Inhibition: Peptides encompassing the 660-673 sequence have been shown to act as isoform-specific inhibitors of PKCβII translocation and function by preventing its binding to RACK1.[1][3]

-

Antibody Specificity: Monoclonal antibodies generated against the 660-673 peptide sequence of PKCβ2 react specifically with the 80 kDa PKCβ2 polypeptide and show no cross-reactivity with the corresponding C-terminal peptides from PKCβ1 or PKCγ.[2]

-

Unique Binding Motifs: The V5 domain of PKCβII contains multiple putative RACK1 binding sites, including the 660-673 sequence, which contribute to a more specific and stable interaction with RACK1 compared to other isoforms.[3]

While the peptide is primarily recognized for its interaction with the PKCβII/RACK1 complex, comprehensive quantitative screening data (e.g., Ki or IC50 values) across the entire panel of PKC isoforms is not extensively documented in the literature. However, its utility as a specific inhibitor of PKCβII function is well-established.

Quantitative Data Summary

The available literature primarily describes the qualitative effects of the 660-673 peptide. The following table summarizes the nature of the interaction and its functional consequences.

| Peptide Name | Sequence | Target Isoform | Binding Partner | Reported Effect | Reference |

| PKCβII (660-673) | SFVNSEFLKPEVKS | PKCβII | RACK1 | Binds to RACK1; used as a tool to study this interaction. | [4][5] |

| βIIV5-1 | SFVNSEFLKPEVKS | PKCβII | RACK1 | Partially inhibits PKCβII binding to RACK1; acts as an antagonist of PKCβII function. | [1] |

Signaling Pathway: PKCβII Translocation via RACK1

The canonical activation of conventional PKCs like PKCβII begins with receptor-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). This generates two second messengers: inositol 1,4,5-trisphosphate (IP3), which mobilizes intracellular calcium, and diacylglycerol (DAG). The binding of both Ca2+ and DAG to PKCβII induces a conformational change that relieves autoinhibition and activates the enzyme.

Once activated, PKCβII binds to the scaffold protein RACK1. This interaction is crucial for translocating the active enzyme from the cytosol to specific subcellular compartments, such as the plasma membrane or nucleus, where its substrates are located.[3][6] The 660-673 peptide can competitively inhibit this binding, preventing the translocation and subsequent phosphorylation of downstream targets.

Experimental Protocols

Detailed methodologies are crucial for studying the effects of the 660-673 peptide. Below are representative protocols for key experiments.

Protocol: Co-Immunoprecipitation of PKCβII and RACK1

This assay demonstrates the physical interaction between PKCβII and RACK1 and how the 660-673 peptide can disrupt it.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., HEK293, SH-SY5Y) to 80-90% confluency. If studying the effect of the peptide, pre-incubate cells with a cell-permeable version of the 660-673 peptide or a control peptide.

-

Stimulation: Treat cells with a PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA) for a short duration (5-15 minutes) to induce PKCβII-RACK1 binding.

-

Lysis: Wash cells with ice-cold PBS and lyse in a non-denaturing co-immunoprecipitation buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Pre-clearing: Centrifuge lysates to pellet debris. Pre-clear the supernatant by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-RACK1 antibody (or anti-PKCβII) overnight at 4°C with gentle rotation.

-

Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash 3-5 times with ice-cold lysis buffer to remove non-specific binders.

-

Elution and Analysis: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against PKCβII and RACK1. A decrease in the co-precipitated PKCβII signal in the peptide-treated sample indicates inhibition.

Protocol: PKCβII Translocation Assay via Subcellular Fractionation

This method quantifies the movement of PKCβII from the soluble (cytosolic) to the insoluble (particulate/membrane) fraction upon activation.

Methodology:

-

Cell Treatment: Treat cultured cells with the 660-673 peptide (or control) followed by stimulation with a PKC activator (e.g., PMA).

-

Homogenization: Harvest and wash cells in PBS. Resuspend the cell pellet in an ice-cold, hypotonic homogenization buffer (e.g., 20 mM Tris-HCl pH 7.5, 2 mM EDTA, 2 mM EGTA, with protease/phosphatase inhibitors).

-

Cell Disruption: Disrupt cells using a Dounce homogenizer or by sonication on ice.

-

Fractionation: Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C.

-

Sample Collection: The resulting supernatant is the cytosolic fraction . The pellet, containing membranes and organelles, is the particulate fraction .

-

Pellet Solubilization: Wash the pellet and then resuspend and solubilize it in homogenization buffer containing 1% Triton X-100.

-

Protein Quantification: Determine the protein concentration of both fractions using a BCA or Bradford assay.

-

Western Blot Analysis: Load equal amounts of protein from the cytosolic and particulate fractions for each condition onto an SDS-PAGE gel. Perform Western blotting using an anti-PKCβII antibody. Use markers like GAPDH (cytosolic) and Na+/K+ ATPase (particulate) to verify fractionation purity. An increase in PKCβII in the particulate fraction upon stimulation, which is blocked by the peptide, demonstrates inhibitory activity.

Protocol: In Vitro Kinase Assay

This assay directly measures the enzymatic activity of PKC by monitoring the phosphorylation of a substrate.

Methodology:

-

Source of Enzyme: Use immunopurified PKCβII from cell lysates or a purified recombinant PKCβII enzyme.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2). Add PKC activators (e.g., phosphatidylserine, DAG) and a specific peptide substrate for PKC (e.g., Ac-FKKSFKL-NH2).

-

Inhibitor Addition: Add the 660-673 peptide or a control to the reaction mixture at various concentrations to determine its inhibitory effect on the PKCβII-RACK1 interaction, which may indirectly affect the phosphorylation of certain localized substrates (Note: this peptide does not directly inhibit the catalytic site).

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate at 30°C for 10-20 minutes.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

-

Separation: Spot the reaction mixture onto phosphocellulose paper (e.g., P81). Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter. A decrease in counts per minute (CPM) indicates inhibition of PKC activity.

Conclusion

The peptide corresponding to the 660-673 amino acid sequence of PKCβII is a highly specific and potent tool for investigating the function of this particular PKC isoform. Its mechanism of action relies on the disruption of the crucial interaction between the activated PKCβII enzyme and its anchoring protein, RACK1. This specific antagonism allows researchers to delineate the precise roles of PKCβII in complex signaling networks. While its specificity for PKCβII is well-supported, further quantitative profiling against a full panel of PKC isoforms would be beneficial for its continued development and application in therapeutic contexts.

References

- 1. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. Mutagenetix - LabArchives, Your Electronic Lab Notebook [mynotebook.labarchives.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Structural Analysis of the Protein Kinase C V5 Domain: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and functional characteristics of the Protein Kinase C (PKC) V5 domain. The V5 domain, a highly variable region at the C-terminus of PKC isoforms, plays a pivotal role in dictating the specific localization, translocation, and biological functions of each enzyme. Understanding the intricacies of the V5 domain is therefore crucial for the development of isoform-specific therapeutic interventions targeting PKC-mediated signaling pathways.

Introduction to the PKC V5 Domain

The Protein Kinase C family comprises a group of serine/threonine kinases that are central to a multitude of cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis.[1] All PKC isoforms share a common architecture, consisting of an N-terminal regulatory domain and a C-terminal catalytic domain. These domains are further subdivided into conserved (C1-C4) and variable (V1-V5) regions.[1]

The V5 domain, approximately 50-70 amino acids in length, is located at the extreme C-terminus and exhibits the highest degree of sequence divergence among PKC isoforms.[2] This variability is a key determinant of the unique functions of each PKC isoform. The V5 domain contains crucial phosphorylation sites, including the turn motif and the hydrophobic motif, which are essential for the maturation, stability, and catalytic activity of the enzyme.[3] Furthermore, the V5 domain is implicated in critical intramolecular and intermolecular interactions that govern the subcellular localization and substrate specificity of PKC.[4]

Quantitative Analysis of V5 Domain Function

The functional diversity of PKC isoforms is intricately linked to the specific interaction and translocation kinetics mediated by their V5 domains. While precise quantitative data remains a subject of ongoing research, comparative studies have provided valuable insights into the isoform-specific properties of the V5 domain.

| Parameter | PKC Isoform Comparison | Observation | Reference |

| Binding Affinity | PKCβII vs. PKCβI with RACK1 | PKCβII exhibits a five-fold greater binding affinity for RACK1. | [5] |

| Translocation Kinetics | PKCε/δV5-GFP vs. parental PKCε | The chimera displays significantly slower translocation to the plasma membrane upon PMA stimulation. | [6][7] |

| Nuclear Localization | GFP-PKCδV5 and -ε/δV5 vs. GFP-PKCε and -δ/εV5 | Chimeras containing the PKCδ V5 domain show substantial basal nuclear localization. | [6][7] |

Signaling Pathway and Logical Relationships

The V5 domain is integral to the regulation of PKC activity and its downstream signaling. The following diagrams illustrate the role of the V5 domain in the PKC activation pathway and the logical relationship between its structural features and functions.

Experimental Protocols for V5 Domain Analysis

A variety of biophysical and molecular biology techniques are employed to elucidate the structure and function of the PKC V5 domain. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis

Site-directed mutagenesis is utilized to alter specific amino acid residues within the V5 domain to probe their contribution to function.

Protocol:

-

Primer Design:

-

Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the center.

-

Ensure a melting temperature (Tm) of ≥ 78°C and a GC content of at least 40%. The primers should terminate in one or more G or C bases.[8]

-

-

PCR Amplification:

-

Prepare a PCR reaction mixture containing the plasmid DNA with the PKC V5 domain sequence, the mutagenic primers, PfuTurbo DNA polymerase, dNTPs, and reaction buffer.

-

Perform PCR with an initial denaturation step at 95°C, followed by 18 cycles of denaturation at 95°C, annealing at 60°C, and extension at 68°C. The extension time is dependent on the plasmid size (approximately 1 minute per kb).[8]

-

A final extension step at 68°C for 7 minutes is included.[8]

-

-

Digestion of Parental DNA:

-

Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the methylated, non-mutated parental plasmid DNA.[8]

-

-

Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

-

Verification:

-

Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

-

FRET-Based Translocation Assay

Förster Resonance Energy Transfer (FRET) microscopy is a powerful technique to visualize the real-time translocation of PKC isoforms upon cellular stimulation.

Protocol:

-

Construct Generation:

-

Clone the PKC isoform of interest with its V5 domain in-frame with a fluorescent protein (e.g., GFP, YFP) to create a fusion protein.

-

-

Cell Culture and Transfection:

-

Culture an appropriate cell line (e.g., CHO, COS7) on glass-bottom dishes suitable for microscopy.

-

Transfect the cells with the PKC-V5-FP construct.

-

-

Imaging Setup:

-

Use a confocal or widefield fluorescence microscope equipped for FRET imaging with appropriate filter sets for the chosen donor (e.g., CFP) and acceptor (e.g., YFP) fluorophores.

-

-

Image Acquisition:

-

Acquire baseline images of the unstimulated cells in both the donor and acceptor channels.

-

Add a stimulus (e.g., phorbol 12-myristate 13-acetate, PMA) to the cells to induce PKC translocation.

-

Immediately begin acquiring a time-lapse series of images in both channels to monitor the change in fluorescence intensity at the plasma membrane and other cellular compartments.

-

-

Data Analysis:

-

Quantify the fluorescence intensity in regions of interest (ROIs) at the plasma membrane and in the cytosol over time.

-

Calculate the FRET ratio (acceptor emission / donor emission). An increase in the FRET ratio at the plasma membrane indicates translocation.[9]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of thermodynamic parameters of the interaction between the V5 domain and its binding partners.

Protocol:

-

Sample Preparation:

-

Express and purify the isolated PKC V5 domain and its potential binding partner (e.g., a RACK protein).

-

Dialyze both proteins extensively against the same buffer to minimize heats of dilution.[10]

-

-

ITC Experiment:

-

Load the V5 domain into the sample cell of the ITC instrument.

-

Load the binding partner into the injection syringe at a concentration 10-20 times higher than the V5 domain.[11]

-

Perform a series of small injections (e.g., 10 µL) of the binding partner into the sample cell while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure content of the V5 domain, particularly to characterize its intrinsically disordered regions.

Protocol:

-

Sample Preparation:

-

Prepare a purified solution of the isolated V5 domain in a suitable buffer (e.g., phosphate buffer). The protein concentration should be in the range of 0.1-1 mg/mL.

-

-

CD Measurement:

-

Record the CD spectrum in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.

-

Acquire spectra under different conditions (e.g., varying temperature, pH, or in the presence of membrane mimetics like micelles) to assess conformational changes.

-

-

Data Analysis:

Conclusion

The V5 domain of Protein Kinase C is a critical determinant of isoform-specific function, acting as a hub for regulatory inputs that control localization, translocation, and protein-protein interactions. A multi-faceted approach, combining molecular biology, live-cell imaging, and biophysical techniques, is essential for a comprehensive understanding of its structural dynamics and functional significance. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the intricate role of the PKC V5 domain and to exploit its unique properties for the design of novel, isoform-selective therapeutics.

References

- 1. Circular dichroism techniques for the analysis of intrinsically disordered proteins and domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DichroIDP: a method for analyses of intrinsically disordered proteins using circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Using FRET-Based Reporters to Visualize Subcellular Dynamics of Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational analysis in solution of protein kinase C betaII V5-1 peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The V5 domain of protein kinase C plays a critical role in determining the isoform-specific localization, translocation, and biological function of protein kinase C-delta and -epsilon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mcmanuslab.ucsf.edu [mcmanuslab.ucsf.edu]

- 9. researchgate.net [researchgate.net]

- 10. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Disordered–Ordered Protein Binary Classification by Circular Dichroism Spectroscopy [frontiersin.org]

Cellular Localization of the PKCβII 660-673 Region: A Technical Guide

Abstract

Protein Kinase C βII (PKCβII) is a crucial serine/threonine kinase involved in a myriad of cellular signaling pathways. Its biological function is intrinsically linked to its precise spatiotemporal localization within the cell. The C-terminal region of PKCβII, specifically the amino acid sequence 660-673, has emerged as a critical determinant of its subcellular trafficking and protein-protein interactions. This technical guide provides an in-depth analysis of the mechanisms governing the localization of this region, synthesizing current research on its role in nuclear-cytosolic shuttling, membrane translocation, and interactions with key binding partners. We present quantitative data on localization changes, detailed experimental protocols for studying these phenomena, and visual diagrams of the associated signaling pathways and workflows to serve as a comprehensive resource for researchers and drug development professionals.

Introduction to PKCβII and the Significance of Subcellular Localization

The Protein Kinase C (PKC) family comprises a group of lipid-activated kinases that phosphorylate serine and threonine residues on target proteins, thereby regulating functions from cell growth and differentiation to apoptosis.[1] Based on their requirements for activation, PKCs are divided into conventional (cPKC), novel (nPKC), and atypical (aPKC) subfamilies.[2] PKCβII, a member of the cPKC subfamily, requires both calcium (Ca²⁺) and diacylglycerol (DAG) for its activation.[1]

All PKC isoforms share a common architecture: an N-terminal regulatory domain linked to a C-terminal catalytic kinase domain.[3] The regulatory domain contains modules like the C1 domain (which binds DAG) and the C2 domain (which senses Ca²⁺), while the C-terminus includes a V5 domain that is highly variable among isoforms and imparts functional specificity.[3][4]

The classical model of PKC activation posits that upon generation of second messengers, PKC translocates from the cytosol to the plasma membrane, a hallmark of its activation.[4][5] However, recent studies have revealed a far more complex trafficking itinerary for PKCβII, involving regulated nuclear entry and exit, interactions with the cytoskeleton, and association with specific anchoring proteins.[6] The V5 domain, and specifically the 660-673 region within it, is central to orchestrating this complex localization.[4]

The 660-673 Region: A Pivotal Hub for PKCβII Trafficking

The C-terminal V5 domain of PKCβII, which contains the 660-673 amino acid sequence, is a locus for critical post-translational modifications and protein-protein interactions that dictate the enzyme's location and function. This region is not merely a structural component but an active regulatory hub.

Key features and functions of this region include:

-

Ubiquitination Sites: The 660-673 region contains essential lysine residues (K668 and K672) that are targets for Mdm2-mediated ubiquitination.[6] This modification is a prerequisite for the subsequent interaction of PKCβII with actin and clathrin, which are necessary for its translocation to the plasma membrane.[6]

-

Proximity to Phosphorylation Sites: This sequence is adjacent to the hydrophobic motif phosphorylation site (Serine-660).[1][6] Phosphorylation at this and other sites (the activation loop at T500 and the turn motif at T641) is a key step in processing PKCβII into a mature, functional enzyme and regulates its catalytic activity and localization.[3][6]

-

Interaction with Anchoring Proteins: Peptides corresponding to the PKCβII 660-673 region have been shown to bind to Receptors for Activated C Kinase (RACKs), specifically RACK1.[7][8] RACKs are scaffolding proteins that tether activated PKC isoforms to specific subcellular compartments, placing them in proximity to their substrates and ensuring signaling specificity.[4]

The PKCβII Translocation Pathway: A Multi-Step Process

The activation and translocation of PKCβII is not a simple cytosolic-to-membrane shift but a highly regulated cascade of events involving nuclear trafficking. The 660-673 region is integral to this pathway, particularly at the ubiquitination step.

The key steps in the pathway are as follows[6]:

-

Initial State: In its basal state, PKCβII is constitutively phosphorylated at key residues, including T500 and S660.

-

Nuclear Entry: Upon stimulation by agonists like phorbol esters (PMA), PKCβII, which has been constitutively phosphorylated by PDK1 at the T500 activation loop, translocates into the nucleus.[6][9]

-

Nuclear Ubiquitination: Inside the nucleus, PKCβII is ubiquitinated by the E3 ligase Mdm2 at lysines K668 and K672, both located within the 660-673 region. This ubiquitination is required for subsequent inducible phosphorylation of T500 in the nucleus.[6]

-

Nuclear Export and Cytosolic Interactions: The ubiquitinated and inducibly phosphorylated PKCβII is then exported to the cytosol. In the cytosol, it first interacts with the actin cytoskeleton.[6] This interaction is specific to the PKCβII isoform.[6][10]

-

Final Maturation and Membrane Targeting: Following its interaction with actin, PKCβII is phosphorylated by mTORC2 at the turn motif (T641). This mature form of PKCβII then interacts with clathrin, which facilitates its final translocation to the plasma membrane where it can act on its substrates.[6]

Quantitative Data on PKCβII Localization

While much of the data describing the role of the 660-673 region is qualitative, studies involving site-directed mutagenesis provide clear evidence of its functional importance. The effects of mutating key residues within this region on protein interactions and subcellular localization are summarized below.

| PKCβII Mutant | Mutation Details | Observed Effect on Interaction / Localization | Reference |

| 2KR-PKCβII | Lysine (K) to Arginine (R) at positions 668 and 672. | This ubiquitination-deficient mutant showed significantly weaker interaction with clathrin compared to wild-type PKCβII. | [6] |

| CHCX-PKCβII | Mutation in the clathrin-binding site (277LLSQE281). | Upon PMA stimulation, this mutant remained in the cytosolic region, unlike wild-type which translocated to the plasma membrane. | [6] |

| Wild-Type PKCβII | In cells with clathrin heavy chain knockdown (CHC-KD). | Upon PMA stimulation, wild-type PKCβII remained in the cytosolic region, demonstrating the necessity of clathrin for its translocation. | [6] |

These findings underscore that post-translational modifications and protein interactions, directly or indirectly linked to the 660-673 region, are indispensable for the correct trafficking of PKCβII to the plasma membrane.

Key Experimental Protocols

Investigating the cellular localization of PKCβII and the function of its C-terminal region involves several core biochemical and cell biology techniques.

Subcellular Fractionation and Western Blotting

This method is used to determine the relative abundance of PKCβII in different cellular compartments (e.g., soluble cytosol vs. particulate/membrane fractions) following stimulation.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., neonatal rat ventricular myocytes) to desired confluency.[11] Treat cells with an agonist (e.g., PMA) or subject them to specific conditions (e.g., hypoxia) for defined time periods.[6][11]

-

Cell Lysis: Wash cells with ice-cold PBS and scrape into a homogenization buffer containing protease and phosphatase inhibitors.

-

Homogenization: Lyse cells using a Dounce homogenizer or by sonication on ice.

-

Fractionation: Centrifuge the total cell lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C.

-

Separation: The resulting supernatant contains the soluble cytosolic fraction. The pellet contains the particulate fraction (membranes, organelles, cytoskeleton).

-

Sample Preparation: Resuspend the pellet in a buffer containing a non-ionic detergent. Determine the protein concentration of both the cytosolic and particulate fractions.

-

Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE. Transfer proteins to a PVDF membrane. Probe the membrane with a primary antibody specific to PKCβII (e.g., an antibody raised against the 660-673 peptide).[12] Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensity to determine the change in PKCβII distribution between the fractions.

Live-Cell Imaging of PKCβII Translocation

This technique allows for the direct visualization of PKCβII movement in real-time within living cells.

Methodology:

-

Plasmid Construction: Clone the cDNA for PKCβII into a mammalian expression vector containing a fluorescent protein tag (e.g., GFP, DsRed2) at the C-terminus.

-

Transfection: Transfect the fluorescently-tagged PKCβII construct into suitable cells (e.g., HEK293T) using a lipid-based transfection reagent.[5] Allow cells to express the protein for 24-48 hours.

-

Microscopy Setup: Plate the transfected cells on glass-bottom dishes suitable for high-resolution imaging. Use a laser scanning confocal microscope equipped with an environmental chamber to maintain physiological temperature and CO₂.

-

Image Acquisition: Acquire a baseline image of the fluorescently-tagged PKCβII distribution before stimulation. The protein should appear diffuse in the cytosol.[5]

-

Stimulation and Time-Lapse: Add an agonist (e.g., phenylephrine for Gq-coupled receptor stimulation, or PMA) directly to the cells on the microscope stage.[5] Immediately begin acquiring a time-lapse series of images to capture the translocation of the protein from the cytosol to the plasma membrane or other compartments.

-

Quantitative Analysis: To quantify the translocation, use software to perform a line scan analysis. Draw a line across a cell, from the cytosol through the plasma membrane, and measure the fluorescence intensity along that line at different time points.[5] An increase in intensity at the plasma membrane peak relative to the cytosolic region indicates translocation.

Co-immunoprecipitation (Co-IP) for Interaction Analysis

Co-IP is used to determine if PKCβII physically interacts with other proteins (e.g., clathrin, actin, RACK1) inside the cell.

Methodology:

-

Cell Lysis: Lyse treated or untreated cells in a non-denaturing Co-IP lysis buffer that preserves protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., PKCβII). This will form an antibody-protein complex.

-

Complex Capture: Add fresh protein A/G beads to the mixture. The beads will bind to the antibody, capturing the entire complex (bead-antibody-bait protein-prey protein).

-

Washing: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting, using an antibody against the suspected "prey" protein (e.g., clathrin) to see if it was pulled down with the bait.[6]

References

- 1. Dynamics and membrane interactions of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Specific Modulators of Protein Kinase C Localization: Applications to Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein kinase C: poised to signal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Basis of Protein Kinase C Isoform Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoform-specific dynamic translocation of PKC by α1-adrenoceptor stimulation in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PKCβII activation requires nuclear trafficking for phosphorylation and Mdm2-mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PKCβII activation requires nuclear trafficking for phosphorylation and Mdm2-mediated ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functional involvement of protein kinase C-βII and its substrate, myristoylated alanine-rich C-kinase substrate (MARCKS), in insulin-stimulated glucose transport in L6 rat skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hypoxia alters the subcellular distribution of protein kinase C isoforms in neonatal rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

A Technical Guide to the Post-Translational Modifications of Protein Kinase C at Residues 660-673

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a myriad of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and gene expression.[1][2] The PKC family is divided into three main groups based on their requirements for activation: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs).[1][2] A hallmark of PKC regulation is a series of ordered post-translational modifications (PTMs) that "prime" the enzyme, rendering it catalytically competent and ready for activation by second messengers like diacylglycerol (DAG) and Ca²⁺.[3]

The C-terminal tail of PKC is a critical regulatory hub. Within this region, the segment spanning residues 660-673, which contains the highly conserved hydrophobic motif, is of particular importance. Modifications in this short sequence are crucial for controlling the kinase's stability, catalytic activity, and subcellular localization. This technical guide provides an in-depth examination of the PTMs occurring at residues 660-673 of PKC, with a primary focus on phosphorylation. It includes a summary of quantitative data, detailed experimental protocols for studying these modifications, and visual diagrams of the associated signaling pathways and experimental workflows.

Post-Translational Modifications at Residues 660-673

The regulation of PKC is a multi-step process involving several key phosphorylation events that mature the nascent polypeptide into a signaling-competent enzyme.

Phosphorylation: The Critical Priming Event at Serine 660

The most significant and well-characterized PTM within the 660-673 region is the phosphorylation of a conserved serine residue, homologous to Serine 660 (Ser660) in PKCβII.[1][3] This site is referred to as the "hydrophobic motif" and its phosphorylation is essential for the maturation and function of conventional and novel PKC isoforms.[1][3]

Functional Significance:

-

Enzyme Maturation and Stability: Phosphorylation at Ser660 is one of three "priming" phosphorylations required to stabilize the PKC molecule in a catalytically competent, yet autoinhibited, conformation. The other two sites are the activation loop (Thr500 in PKCβII) and the turn motif (Thr641 in PKCβII).[1][3] This sequence of phosphorylations ensures the enzyme is properly folded and protected from degradation.

-

Catalytic Competence: A mutation at the hydrophobic motif (e.g., S660A) results in a loss of cellular PKC activity, demonstrating its necessity for function.

-

Regulation of Activity: Phosphorylation at this site helps to maintain the enzyme in an inactive state in the cytosol. Upon receiving an activation signal (e.g., DAG), the enzyme undergoes a conformational change, but the primed phosphorylation at Ser660 is crucial for this process to lead to substrate phosphorylation.[4]

-

Subcellular Localization: The phosphorylation status of the C-terminal tail, including Ser660, influences the enzyme's interaction with other proteins and its localization within the cell.[5]

The phosphorylation of the hydrophobic motif is a complex process. While it can be mediated by autophosphorylation following the initial phosphorylation of the activation loop by PDK1, the kinase complex mTORC2 has been identified as a key upstream regulator that controls this event.[6] mTORC2 facilitates the PDK1-catalyzed phosphorylation step, which in turn permits the subsequent autophosphorylation at the hydrophobic motif.[6]

Other Potential Post-Translational Modifications

While phosphorylation is the dominant regulatory PTM in this region, other modifications like ubiquitination and SUMOylation are known to regulate PKC stability and function, although direct evidence for their occurrence specifically within residues 660-673 is limited.

-

Ubiquitination: Activation of PKC by phorbol esters or physiological activators like diacylglycerol can trigger its ubiquitination and subsequent degradation by the proteasome.[7] This serves as a negative feedback mechanism to terminate signaling. While the C-terminal tail is generally implicated in this process, specific lysine residues within the 660-673 sequence have not been definitively identified as ubiquitination sites.

-

SUMOylation: PKC isoforms can be modified by Small Ubiquitin-like Modifier (SUMO) proteins. This modification can be dependent on the phosphorylation state of PKC and generally acts to stabilize the protein by competing with ubiquitination.[8] Identified SUMOylation sites in PKCα (K465) and PKCδ (K473) lie outside the 660-673 region.[8][9]

-

Glycosylation: N-linked glycosylation is a PTM that primarily occurs on secreted and transmembrane proteins within the endoplasmic reticulum.[10] As PKC is a cytosolic enzyme that translocates to intracellular membranes, N-glycosylation is not an expected modification for this protein or its C-terminal region.

Quantitative Data Summary

Quantitative analysis of PTMs is crucial for understanding their impact on protein function. While precise stoichiometry data for Ser660 phosphorylation under various conditions requires advanced mass spectrometry techniques,[11][12][13] the effects of pharmacological agents that modulate PKC activity have been quantified. Phorbol esters, such as Phorbol 12-Myristate 13-Acetate (PMA), are potent activators of conventional and novel PKCs that can lead to their eventual downregulation.

Table 1: Effect of Phorbol Ester (PMA) Treatment on PKC Isozyme Levels in Neonatal Cardiac Myocytes Data summarized from studies on chronic PMA exposure.[14]

| PMA Concentration | Duration | PKCα Level | PKCδ Level | PKCβ, ε, ζ Levels |

| 0.1 - 1 nM | 48 hours | No significant change | Increased | No significant change |

| 100 nM | 48 hours | Complete Downregulation | Partial Downregulation | Partial Downregulation |

Signaling Pathways and Visualizations

The maturation of PKC is a highly regulated process involving a cascade of phosphorylation events. The following diagram illustrates the key kinases and phosphorylation sites involved in priming a conventional PKC isoform for activation.

Caption: PKC maturation and activation signaling pathway.

Experimental Protocols

Investigating the phosphorylation state of PKC at Ser660 and its functional consequences requires specific and robust methodologies.

Protocol: Western Blotting for Phospho-PKC (Ser660)

This protocol is designed to detect the phosphorylation of PKC at the Ser660-homologous site in cell lysates.

1. Materials and Reagents:

-

Cell culture reagents and appropriate stimuli (e.g., PMA, 100 nM final concentration).

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

RIPA Lysis Buffer: 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0.[15]

-

Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P2714).[15]

-

Phosphatase Inhibitor Cocktail (e.g., Roche PhosSTOP).

-

BCA Protein Assay Kit.[15]

-

4x Laemmli Sample Buffer.

-

SDS-PAGE gels (e.g., 4-15% gradient gels).

-

Nitrocellulose or PVDF membranes.

-

Transfer Buffer: 25mM Tris, 192mM Glycine, 20% Methanol.

-

Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in TBST.[1] (Note: Milk is not recommended as it contains phosphoproteins like casein which can increase background).

-

Primary Antibody: Phospho-PKC (pan) (βII Ser660) specific antibody (e.g., Cell Signaling Technology #9371, rabbit polyclonal).[1][16] Dilute as recommended by the manufacturer in Blocking Buffer.

-

Total PKC antibody for loading control.

-

HRP-conjugated anti-rabbit IgG secondary antibody.

-

Enhanced Chemiluminescence (ECL) detection reagent.

2. Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to 80-90% confluency. If applicable, serum-starve cells overnight.

-

Treat cells with desired stimulus (e.g., 100 nM PMA for 15-30 minutes) or leave untreated as a control.[17]

-

Place dishes on ice, aspirate media, and wash twice with ice-cold PBS.

-

Add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors. Scrape adherent cells and transfer lysate to a microcentrifuge tube.[15]

-

Incubate on ice for 20 minutes with occasional vortexing.

-

Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet cell debris.[18]

-

-